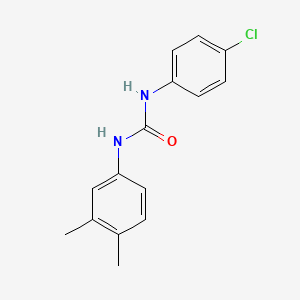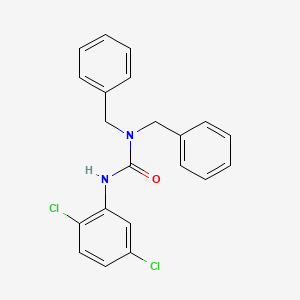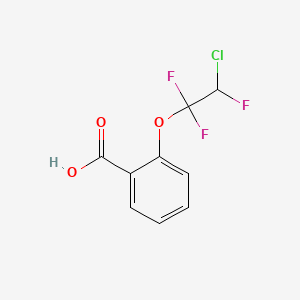
1,4-Butanediyl bis(cyanoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediyl bis(cyanoacetate) is an organic compound with the molecular formula C10H12N2O4. It is a derivative of cyanoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediyl bis(cyanoacetate) can be synthesized through the reaction of 1,4-butanediol with cyanoacetic acid or its esters. The reaction typically involves the esterification of 1,4-butanediol with cyanoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-butanediyl bis(cyanoacetate) involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality 1,4-butanediyl bis(cyanoacetate) suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediyl bis(cyanoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester groups can undergo condensation reactions with amines or other nucleophiles to form amides or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-butanediyl bis(cyanoacetate) include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of 1,4-butanediyl bis(cyanoacetate) include substituted cyanoacetates, amides, and other condensation products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
1,4-Butanediyl bis(cyanoacetate) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-butanediyl bis(cyanoacetate) involves its reactivity with nucleophiles due to the presence of cyano and ester functional groups. The cyano groups can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. These reactions enable the compound to act as an intermediate in the synthesis of various complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyurethanes and other polymers.
Cyanoacetic Acid: A precursor to cyanoacetates and other derivatives used in organic synthesis.
Ethyl Cyanoacetate: An ester used in the synthesis of various heterocyclic compounds.
Uniqueness
1,4-Butanediyl bis(cyanoacetate) is unique due to its dual functionality, combining the reactivity of both cyano and ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
42270-85-9 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate |
InChI |
InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2 |
Clé InChI |
PKRAUMGVQZMFDE-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(=O)CC#N)COC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



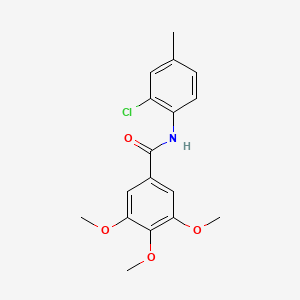
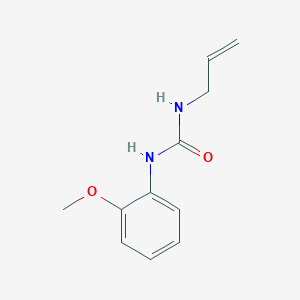


![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
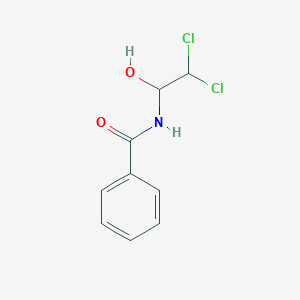

![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
